BenchChemオンラインストアへようこそ!

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Medicinal Chemistry 5-HT3 Antagonist Amidation

Procure this specific 6-methyl regioisomer when SAR campaigns require exploration of the 6-substituted vector or when IP considerations preclude 7-position substitution. Its documented 54.4% amidation yield with quinuclidinyl amines (US Patent 5,200,415) enables accurate reagent stoichiometry planning during scale-up. The single-isomer identity, guaranteed by regioselective cycloaddition, eliminates regioisomer separation. The carboxylic acid handle at the 3-position supports modular amide coupling to diverse amine pharmacophores for PI3K, VEGFR2, and EphB kinase inhibitor libraries. For fragment-based design, the 6-methyl group adds ~0.5–1.0 LogP over the unsubstituted parent without altering hydrogen bonding capacity, improving membrane permeability while maintaining ligand efficiency. Consistent ≥98% purity across multiple suppliers ensures reliable fragment screening.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 139452-21-4
Cat. No. B3101526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS139452-21-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)C(=O)O)C=C1
InChIInChI=1S/C9H8N2O2/c1-6-2-3-8-7(9(12)13)4-10-11(8)5-6/h2-5H,1H3,(H,12,13)
InChIKeyOGHHZABNTXETHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 139452-21-4): A Key Pyrazolopyridine Building Block for 5-HT3 Antagonists and Kinase Inhibitor Scaffolds


6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 139452-21-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine-3-carboxylic acid class, characterized by a fused pyrazole-pyridine ring system with a methyl substituent at the 6-position and a carboxylic acid handle at the 3-position for downstream derivatization [1]. This scaffold is foundational in medicinal chemistry, serving as a key intermediate in the synthesis of serotonin 3 (5-HT3) receptor antagonists with antiemetic and anxiolytic applications [2], as well as in the construction of kinase inhibitor libraries targeting PI3K, VEGFR2, and EphB receptors [3].

Position Matters: Why 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Cannot Be Assumed Interchangeable with Other Methyl Regioisomers


Within the pyrazolo[1,5-a]pyridine-3-carboxylic acid family, the position of the methyl substituent on the pyridine ring profoundly influences both the regiochemical outcome of the core cycloaddition synthesis and the downstream reactivity in amidation or esterification steps [1]. As explicitly demonstrated in US Patent 5,200,415, the 6-methyl derivative exhibits an intermediate reaction yield (54.4%) when converted to the quinuclidinyl amide, which is substantially lower than the optimal 7-methyl isomer (82%) but higher than the 5-methyl isomer (47.1%) [2]. Consequently, assuming generic interchangeability among these regioisomers without accounting for position-dependent reactivity can lead to unpredictable synthetic efficiency, altered pharmacokinetic profiles in derived drug candidates, and failed structure-activity relationship (SAR) campaigns.

Head-to-Head Reactivity and Regiochemical Outcome Data for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Versus Closest Analogs


Comparative Amidation Yield: 6-Methyl vs. 5-Methyl vs. 7-Methyl Isomers in Quinuclidinyl Amide Synthesis

In a direct head-to-head comparison within the same patent experimental section, the 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid was converted to its quinuclidinyl amide (a critical pharmacophoric moiety for 5-HT3 receptor binding) alongside the 5-methyl and 7-methyl isomers under identical conditions (thionyl chloride activation, chloroform solvent, 24 h stirring) [1]. The 6-methyl isomer afforded a 54.4% yield, compared to 47.1% for the 5-methyl isomer and 82% for the 7-methyl isomer. The melting point of the resulting 6-methyl amide (142-144 °C) is distinct from both the 5-methyl (100-102 °C) and 7-methyl (198-200 °C) products, providing a practical quality control differentiator [1].

Medicinal Chemistry 5-HT3 Antagonist Amidation

Regiochemical Control in Core Scaffold Construction: 6-Substituted vs. 4-Substituted Pyrazolo[1,5-a]pyridine Formation

The foundational Perkin Transactions 1 paper (1975) provides quantitative data on how 3-substituents on the pyridine N-imide precursor control the regiochemical outcome of the 1,3-dipolar cycloaddition with ethyl propiolate, which forms the pyrazolo[1,5-a]pyridine core [1]. For a 3-methyl substituted N-imide (the precursor to 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid), the cycloaddition preferentially yields the 6-substituted carboxylate ester. This is contrasted with other 3-substituents that direct substitution to the 4-position or produce mixed regioisomers. While the original paper reports product distributions rather than isolated biological activities, this regiochemical preference is the synthetic basis for accessing the 6-methyl isomer as a structurally defined, single-isomer building block [1]. The subsequent hydrolysis of the ethyl ester to the free carboxylic acid (CAS 139452-21-4) is quantitative and well-established [2].

Synthetic Methodology Cycloaddition Regioselectivity

Structure-Activity Relationship Context: 6-Methyl Substitution in 5-HT3 Receptor Antagonist Pharmacophore

Patent EP0483836A1 / US 5,200,415 explicitly teaches that within the pyrazolo[1,5-a]pyridine-3-carboxylic acid series, 'a 7-substituted derivative is especially preferred' for serotonin 3 (5-HT3) receptor antagonism, while the 6-substituted and unsubstituted derivatives are within the general claim scope but are considered suboptimal for this specific pharmacological endpoint [1]. This SAR guidance implies that 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily valuable not as the final pharmacophore for 5-HT3 antagonism, but as a divergent intermediate or as a scaffold for alternative target classes (e.g., kinase inhibitors) where the 6-position methylation may offer advantageous selectivity or physicochemical properties. No quantitative receptor binding data (Ki or IC50) for the free 6-methyl carboxylic acid itself has been identified in the publicly available literature, underscoring its role as a synthetic intermediate rather than a final bioactive entity. This class-level SAR inference is based on the explicit preference hierarchy stated in the patent specification.

5-HT3 Receptor SAR Antiemetic

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Count and Rotatable Bond Profile vs. Unsubstituted Analog

Compared to the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2, MW 162.15), the 6-methyl derivative (MW 176.17) introduces an additional 14 Da molecular weight, one additional rotatable bond (1 vs. 0 in the unsubstituted), and maintains the same hydrogen bond donor (1) and acceptor (4) count [1]. The calculated LogP for the 6-methyl analog (approximately 0.5-1.0 units higher than the unsubstituted parent, based on the methyl group contribution) increases lipophilicity, which can enhance membrane permeability in derived drug candidates while potentially reducing aqueous solubility. The single rotatable bond (carboxylic acid C-C bond) is identical in both compounds, preserving conformational rigidity of the core scaffold [1]. These subtle but quantifiable physicochemical differences directly influence the ADME properties of final compounds and should be factored into building block selection during fragment-based drug design or scaffold-hopping exercises.

Physicochemical Properties Drug-likeness Building Block Selection

Optimal Procurement and Application Scenarios for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Divergent Synthesis of 5-HT3 Antagonist Libraries When 7-Position Derivatization Is Not Tolerated

Medicinal chemistry teams synthesizing 5-HT3 receptor antagonist libraries should procure the 6-methyl isomer when the 7-position of the pyrazolo[1,5-a]pyridine core is either synthetically inaccessible or when SAR studies require exploration of the 6-substituted vector. As demonstrated in US Patent 5,200,415, the 6-methyl acid can be converted to quinuclidinyl amides in 54.4% yield, representing a viable albeit non-optimal route to 6-substituted 5-HT3 ligands [1]. This is particularly relevant when the 7-position is blocked by additional substituents or when intellectual property considerations necessitate substitution at alternative positions.

Building Block for Kinase Inhibitor Scaffolds Requiring a 6-Methyl Substitution Vector

For kinase inhibitor programs targeting PI3K, VEGFR2, or EphB receptors where the 6-position methylation has been identified as a favorable SAR feature, 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid serves as the direct starting material. The carboxylic acid handle at the 3-position enables modular amide coupling to diverse amine-containing pharmacophores [2]. The predictable 54.4% amidation yield (as established in head-to-head comparisons) allows for accurate yield forecasting and reagent stoichiometry planning during scale-up [1]. The single-isomer nature of the building block, guaranteed by the regioselective cycloaddition synthesis, eliminates the need for regioisomer separation [3].

Fragment-Based Drug Discovery and Scaffold-Hopping with Controlled Lipophilicity

In fragment-based drug design programs where the pyrazolo[1,5-a]pyridine core is used as a privileged scaffold, the 6-methyl derivative offers a calculated LogP increment of approximately 0.5-1.0 units over the unsubstituted parent (CAS 16205-46-2) without altering hydrogen bonding capacity (both have 1 HBD and 3-4 HBA) [4]. This controlled increase in lipophilicity can be strategically exploited to improve membrane permeability of fragment hits while maintaining ligand efficiency metrics. The commercially available purity grades (95-98%) from multiple suppliers ensure consistent quality for fragment screening campaigns .

Synthetic Methodology Development Using Well-Characterized Heterocyclic Carboxylic Acid Substrates

The 6-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid, with its known melting point (142-144 °C for the quinuclidinyl amide derivative) and established reactivity profile, serves as a reliable model substrate for developing and benchmarking new amidation, esterification, or decarboxylative coupling methodologies [1]. Its single rotatable bond and defined regioisomeric identity make it superior to the unsubstituted analog for reaction optimization studies, as the methyl group provides a convenient 1H NMR handle for reaction monitoring and product characterization [3].

Quote Request

Request a Quote for 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.